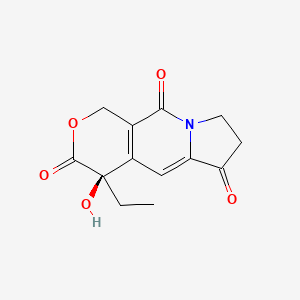

(R)-Exatecan Intermediate 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKWOGMVAOYVSJ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-Exatecan Intermediate 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical data for (R)-Exatecan Intermediate 1, a crucial building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan (B1662903).

Core Chemical Properties

This compound, systematically known as (4R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a key chiral intermediate in the convergent synthesis of Exatecan.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Systematic Name | (4R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | [3] |

| CAS Number | 110351-91-2 | [3] |

| Molecular Formula | C₁₃H₁₃NO₅ | [3] |

| Molecular Weight | 263.25 g/mol | [3] |

| Appearance | Off-white to yellow solid | [4] |

| Melting Point | 169-170 °C | |

| Boiling Point (Predicted) | 666.6 ± 55.0 °C | |

| Density (Predicted) | 1.50 ± 0.1 g/cm³ | |

| Purity | ≥98% | [5] |

| Solubility | Soluble in DMSO (25 mg/mL with sonication) | [4] |

Spectroscopic Data

| Spectroscopic Data | Information | Source(s) |

| ¹H NMR | Spectrum is consistent with the chemical structure. | [3] |

| ¹³C NMR | Predicted spectra are available from some databases. | [6] |

| Mass Spectrometry (MS) | Expected [M+H]⁺ m/z: 264.08 | [7] |

| Infrared (IR) | Expected absorptions for hydroxyl (O-H), lactone carbonyl (C=O), ketone carbonyl (C=O), and ether (C-O) functionalities. |

Synthesis of Exatecan: A Convergent Approach

The total synthesis of Exatecan is typically achieved through a convergent strategy. This involves the separate synthesis of two key fragments: a functionalized aminonaphthalene core (often referred to as Exatecan Intermediate 2) and the chiral tricyclic lactone, this compound. These two intermediates are then coupled in the later stages of the synthesis.[8]

Experimental Protocol: Synthesis of (S)-Exatecan Intermediate 1

The following protocol is for the synthesis of the (S)-enantiomer and is adapted from available literature. The synthesis of the (R)-enantiomer would follow a similar procedure, starting with the appropriate chiral precursor.

Objective: To synthesize (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.

Materials:

-

Precursor compound (e.g., a suitable protected tricyclic ether)

-

2M Sulfuric acid

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: A solution of the precursor compound (1 equivalent) is prepared in dichloromethane.

-

Hydrolysis: To the solution, add 2M sulfuric acid. The mixture is stirred vigorously at room temperature for approximately 2 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, the organic layer is separated.

-

The organic layer is washed with a saturated brine solution.

-

The separated organic layer is then dried over anhydrous sodium sulfate.

-

-

Solvent Removal: The dichloromethane is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by recrystallization from isopropanol to afford the final product, (S)-Exatecan Intermediate 1.

Biological Context: Role as a Precursor to a Topoisomerase I Inhibitor

This compound does not have reported direct biological activity. Its significance lies in its role as a key precursor to Exatecan, a potent inhibitor of DNA topoisomerase I. Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, which leads to single-strand breaks. These breaks are subsequently converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis in cancer cells.

Conclusion

This compound is a well-characterized chiral molecule that serves as a critical component in the synthesis of Exatecan. Its efficient and stereoselective synthesis is paramount for the production of this important anticancer agent. This guide provides a foundational understanding of its chemical properties and synthetic context for professionals in the field of drug discovery and development.

References

- 1. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

- 2. (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 110351-91-2|(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione|BLD Pharm [bldpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. C13H13NO5 1H-Pyrano[3,4-f]indolizine-3,6,10(4H)-trione, 4-ethyl-7,8-dihydro-4- hydroxy-, (4S)- (9CI, ACI) H319, H302 - Manufacturer and Supplier | New Venture [nvchem.net]

- 6. PubChemLite - (4s)-4-ethyl-7,8-dihydro-4-hydroxy-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione (C13H13NO5) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Elucidation of the (R)-Exatecan Intermediate 1 Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of (R)-Exatecan Intermediate 1, a critical building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan. This document outlines the key analytical techniques and experimental protocols utilized to confirm the structure and stereochemistry of this pivotal molecule.

Introduction to this compound

This compound, systematically named (4R)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a chiral molecule with the molecular formula C₁₃H₁₃NO₅ and a molecular weight of 263.25 g/mol . Its enantiomeric purity is of utmost importance as it dictates the stereochemistry and, consequently, the therapeutic efficacy of the final active pharmaceutical ingredient, Exatecan. Exatecan is a powerful anticancer agent that functions by inhibiting topoisomerase I, an enzyme essential for DNA replication and transcription.

Physicochemical and Spectroscopic Data

While detailed experimental spectroscopic data for the purified (R)-enantiomer is not extensively published, the following tables summarize the expected and available data for the racemic mixture, (rac)-Exatecan Intermediate 1. It is crucial to note that for the enantiomerically pure this compound, the spectroscopic data is expected to be identical to its (S)-enantiomer and the racemate, with the exception of chiroptical measurements.

Table 1: Physicochemical Properties of Exatecan Intermediate 1

| Parameter | Value |

| Systematic Name | (4R)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione |

| Molecular Formula | C₁₃H₁₃NO₅ |

| Molecular Weight | 263.25 g/mol |

| Purity (typical) | ≥98%[1] |

Table 2: Summary of Spectroscopic Data for (rac)-Exatecan Intermediate 1

| Technique | Data Summary |

| ¹H NMR | The ¹H NMR spectrum is confirmed to be consistent with the expected chemical structure.[1] Detailed chemical shifts (δ) and coupling constants (J) are not publicly available. |

| ¹³C NMR | Specific chemical shift data is not publicly available. |

| Mass Spectrometry (MS) | Expected [M+H]⁺ m/z: 264.08.[1] Detailed fragmentation patterns are not publicly available. |

| Infrared (IR) Spectroscopy | Expected characteristic absorption peaks for hydroxyl (O-H), lactone and ketone carbonyl (C=O), and ether (C-O) functional groups.[1] |

Experimental Protocols for Structural Elucidation

The structural confirmation of this compound relies on a combination of chromatographic and spectroscopic techniques.

Chiral Separation and Purity Assessment

The first step in characterizing the (R)-enantiomer is its separation from the racemic mixture.

Objective: To separate the enantiomers of (rac)-Exatecan Intermediate 1 and determine the enantiomeric excess (e.e.) of the (R)-enantiomer.

Materials:

-

(rac)-Exatecan Intermediate 1

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based column)

-

HPLC-grade solvents (e.g., n-hexane, isopropanol (B130326), ethanol)

Procedure:

-

Sample Preparation: Prepare a solution of (rac)-Exatecan Intermediate 1 in the mobile phase at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: Chiralpak® IA or similar polysaccharide-based chiral column.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v). The optimal ratio may need to be determined empirically.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis:

-

Inject the sample onto the column and record the chromatogram.

-

Two distinct peaks corresponding to the (R) and (S) enantiomers should be observed.

-

Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers.

-

Spectroscopic Analysis

Once the (R)-enantiomer is isolated, its structure is confirmed using various spectroscopic methods.

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the connectivity of atoms in the molecule.

Materials:

-

Purified this compound

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified (R)-enantiomer in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the proton signals, their chemical shifts, multiplicities, and coupling constants.

-

Acquire a ¹³C NMR spectrum to observe the carbon signals.

-

Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to further confirm the structure and assign all proton and carbon signals.

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Purified this compound

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified (R)-enantiomer in a suitable solvent (e.g., acetonitrile/water).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain a fragmentation pattern, which can provide further structural information.

-

Mechanism of Action of Exatecan and Downstream Signaling

The significance of this compound lies in its role as a precursor to Exatecan. Understanding the mechanism of action of the final drug product highlights the importance of the intermediate's structural integrity. Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, leading to DNA damage and apoptosis.

References

Spectroscopic and Synthetic Profile of (R)-Exatecan Intermediate 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for (R)-Exatecan Intermediate 1, a crucial building block in the synthesis of Exatecan, a potent topoisomerase I inhibitor. This document collates known data on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, details relevant synthetic protocols, and illustrates the manufacturing workflow.

Core Spectroscopic Data

This compound, systematically named (4S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, has the molecular formula C₁₃H₁₃NO₅ and a molecular weight of 263.25 g/mol [1]. While detailed experimental spectra are not widely published, the following tables summarize the available and expected spectroscopic data based on its structure.

Table 1: Nuclear Magnetic Resonance (NMR) Data Summary

While a detailed analysis of chemical shifts and coupling constants is not publicly available, a Certificate of Analysis for the racemic mixture has confirmed that the ¹H NMR spectrum is consistent with the expected chemical structure. The purity of the intermediate is reported to be ≥98.0% as determined by NMR[1].

| Parameter | Value/Expected Signals |

| ¹H NMR | Protons corresponding to the ethyl group (triplet and quartet), diastereotopic protons of the CH₂ groups in the indolizine (B1195054) and pyran rings, a vinyl proton, and a hydroxyl proton are anticipated. |

| ¹³C NMR | Signals for carbonyl carbons (lactone and ketones), olefinic carbons, aliphatic carbons of the ethyl group and the ring system, and a quaternary carbon bearing the hydroxyl and ethyl groups are expected. |

| Purity (by NMR) | ≥98.0%[1] |

Table 2: Infrared (IR) Spectroscopy Data Summary

Experimentally obtained IR absorption frequencies are not publicly available. However, the functional groups present in this compound suggest the following characteristic absorption bands.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3500-3200 (broad) |

| C=O (Lactone) | 1750-1735 |

| C=O (Ketone) | 1725-1705 |

| C=C (Olefinic) | 1680-1620 |

| C-O (Ether/Lactone) | 1300-1000 |

Table 3: Mass Spectrometry (MS) Data Summary

Specific fragmentation patterns for this compound are not detailed in the available literature. The expected mass-to-charge ratio for the protonated molecule is provided below.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₃NO₅[1] |

| Molecular Weight | 263.25 g/mol [1] |

| Expected [M+H]⁺ (m/z) | 264.08[1] |

Experimental Protocols: Synthesis of Exatecan Intermediate 1

The synthesis of Exatecan Intermediate 1 can be achieved through various routes. Below are summaries of key methodologies.

General Synthesis of the (S)-Enantiomer

A representative synthesis for the enantiomerically pure (S)-tricyclic lactone has been described, starting from a precursor referred to as "Compound (Formula 4)"[1].

Objective: To synthesize the key chiral lactone intermediate of Exatecan.

Materials:

-

Compound (Formula 4)

-

2M Sulfuric acid

-

Saturated brine

Procedure:

-

A solution of Compound (Formula 4) is prepared in dichloromethane.

-

2M Sulfuric acid is added to the solution.

-

The mixture is stirred at room temperature for approximately 2 hours.

-

The organic layer is separated, washed with saturated brine, and then dried.

-

The dichloromethane is removed under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from isopropanol to afford the purified (S)-tricyclic lactone[1].

Comparative Synthetic Routes to (rac)-Exatecan Intermediate 1

Two distinct pathways for the synthesis of the racemic intermediate have been outlined[2].

Route 1: The Citrazinic Acid Pathway This route is an adaptation of an asymmetric synthesis and begins with the commercially available and inexpensive starting material, citrazinic acid. Key transformations in this multi-step synthesis include chlorination, esterification, ortho-directed metalation, a Wittig reaction, dihydroxylation, and a final cyclization to yield the tricyclic lactone[2].

Route 2: The 6-Chloro-2-methoxynicotinic Acid Pathway This more recent and novel approach was specifically designed for the racemic synthesis of the target intermediate. The key steps involve a nucleophilic addition, selective protection of functional groups (acetal and benzyl), oxidation, and a final deprotection/cyclization reaction mediated by methanesulfonic acid (MsOH) to yield (rac)-Exatecan Intermediate 1 with a reported overall yield of 31.23% over 5 steps[2].

Synthetic Workflow Visualizations

The following diagrams illustrate the described synthetic pathways for producing Exatecan Intermediate 1.

Caption: Synthetic workflow for (S)-Exatecan Intermediate 1.

Caption: Overview of two synthetic pathways to (rac)-Exatecan Intermediate 1.

References

(R)-Exatecan Intermediate 1 synthesis pathway overview

An In-depth Technical Guide to the Synthesis of (R)-Exatecan Intermediate 1

Introduction

Exatecan is a potent, water-soluble analog of camptothecin, a natural pentacyclic alkaloid that functions as a DNA topoisomerase I inhibitor.[1] Its significant cytotoxic effects have made it a critical payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] The synthesis of Exatecan is a complex process that typically employs a convergent approach, relying on the preparation of key building blocks that are later combined.[1]

A crucial building block in this synthesis is the tricyclic lactone, 4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, referred to as Exatecan Intermediate 1. The stereochemistry at the C4 position of this intermediate is paramount for the biological activity of the final Exatecan molecule. The (S)-configuration is essential for its topoisomerase I inhibitory activity, while the unnatural (R)-isomer is often reported to exhibit cytotoxicity without the desired anti-cancer effects.[3]

This guide provides a technical overview of the synthetic pathways to Exatecan Intermediate 1. While published routes predominantly focus on the racemic or the biologically active (S)-enantiomer, the principles of asymmetric synthesis described herein can be adapted to produce the (R)-enantiomer for research purposes, such as in structure-activity relationship studies or as a negative control in biological assays. We will explore the primary synthetic routes and discuss methodologies for achieving stereocontrol.

Overview of Synthetic Strategies

The synthesis of Exatecan and its derivatives generally follows a convergent strategy. This involves the separate synthesis of two key fragments:

-

A substituted amino-tetralone core .

-

A tricyclic pyrano-indolizine derivative (Exatecan Intermediate 1).

These two intermediates are then condensed in the final stages to construct the hexacyclic core of the Exatecan molecule.[1] The efficiency and stereochemical purity of the synthesis of Exatecan Intermediate 1 are therefore critical for the overall success of the drug's production.

Two primary pathways for the synthesis of racemic Exatecan Intermediate 1 have been described, starting from either citrazinic acid or 6-chloro-2-methoxynicotinic acid.[2] Asymmetric variations of these routes are employed to achieve the desired stereoisomer.

Synthesis Pathway 1: The Citrazinic Acid Pathway

This route is an adaptation of an asymmetric synthesis that begins with the inexpensive and commercially available starting material, citrazinic acid.[2] The pathway involves a series of transformations to build the complex tricyclic structure.

Key Transformations:

-

Chlorination and Esterification of the pyridine (B92270) ring.

-

Ortho-directed metalation.

-

Wittig reaction to introduce an ethyl group.

-

Asymmetric dihydroxylation to create the chiral center.

-

Palladium-mediated carbonylation.

-

Final cyclization to form the tricyclic lactone.[2]

Caption: Citrazinic Acid Pathway to Exatecan Intermediate 1.

Synthesis Pathway 2: The 6-Chloro-2-methoxynicotinic Acid Pathway

This is a more recent and novel approach designed for the synthesis of the racemic intermediate, featuring a more direct sequence of reactions.[2]

Key Transformations:

-

Nucleophilic addition to the nicotinic acid derivative.

-

Selective protection of hydroxyl groups (acetal and benzyl).

-

Oxidation of the side chain.

-

Deprotection and a final cyclization reaction mediated by a strong acid.[2]

References

The Pivotal Role of (R)-Exatecan Intermediate 1 in the Synthesis of Exatecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Exatecan, a potent hexacyclic analogue of camptothecin, is a cornerstone in the development of targeted cancer therapies, most notably as the cytotoxic payload in antibody-drug conjugates (ADCs). Its complex architecture necessitates a sophisticated and efficient synthetic strategy. Central to this strategy is the formation of a key chiral tricyclic lactone core. This technical guide provides an in-depth exploration of the synthesis and role of "(R)-Exatecan Intermediate 1," the unnatural enantiomer of this crucial building block, providing insight into the stereoselective challenges and methodologies in the synthesis of Exatecan.

The Convergent Synthesis of Exatecan and the Significance of the Chiral Lactone Core

The total synthesis of Exatecan is most efficiently achieved through a convergent approach. This strategy involves the independent synthesis of two primary fragments: a functionalized aminonaphthalene core and a chiral tricyclic lactone. These two intermediates are then coupled in the later stages of the synthesis to form the final hexacyclic drug molecule.

The chiral tricyclic lactone, (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is the key intermediate that establishes the critical stereocenter essential for the biological activity of Exatecan. The (S)-configuration at the C4 position is crucial for its ability to inhibit topoisomerase I. Its enantiomer, (R)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione , is the compound referred to as This compound . While the (R)-isomer is not used in the final active pharmaceutical ingredient, its synthesis and separation are relevant for stereochemical control and for comparative biological studies.

Below is a diagram illustrating the convergent synthesis of Exatecan, highlighting the position of the tricyclic lactone intermediate.

Experimental Protocols for the Synthesis of (rac)-Exatecan Intermediate 1

While the direct asymmetric synthesis of this compound is not widely reported due to its biological inactivity, it can be obtained through the synthesis of the racemic mixture followed by chiral separation. Below is a detailed protocol for the synthesis of (rac)-Exatecan Intermediate 1.

Step 1: Synthesis of Diethyl 2-(2-oxo-2-(piperidin-1-yl)ethyl)malonate

-

Reaction: Knoevenagel condensation of diethyl malonate and paraformaldehyde with piperidine.

-

Reagents:

-

Diethyl malonate (1.0 eq)

-

Piperidine (1.1 eq)

-

Paraformaldehyde (1.2 eq)

-

-

Procedure:

-

To a stirred solution of diethyl malonate and piperidine in ethanol, add paraformaldehyde in portions.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

-

Step 2: Synthesis of Ethyl 2-ethyl-2-hydroxy-4-oxo-4-(piperidin-1-yl)butanoate

-

Reaction: Grignard reaction with ethylmagnesium bromide.

-

Reagents:

-

Diethyl 2-(2-oxo-2-(piperidin-1-yl)ethyl)malonate (1.0 eq)

-

Ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

-

Procedure:

-

Dissolve diethyl 2-(2-oxo-2-(piperidin-1-yl)ethyl)malonate in anhydrous THF under a nitrogen atmosphere and cool to 0°C.

-

Add ethylmagnesium bromide dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Step 3: Synthesis of (rac)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione ((rac)-Exatecan Intermediate 1)

-

Reaction: Dieckmann condensation/cyclization with diethyl oxalate (B1200264).

-

Reagents:

-

Ethyl 2-ethyl-2-hydroxy-4-oxo-4-(piperidin-1-yl)butanoate (1.0 eq)

-

Diethyl oxalate (1.2 eq)

-

Sodium ethoxide (2.5 eq)

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add a mixture of ethyl 2-ethyl-2-hydroxy-4-oxo-4-(piperidin-1-yl)butanoate and diethyl oxalate dropwise at room temperature.

-

Heat the reaction mixture to reflux for 8-12 hours.

-

Cool the mixture to room temperature and then to 0°C in an ice bath.

-

Acidify the mixture to pH 2-3 with concentrated hydrochloric acid to induce precipitation.

-

Collect the precipitate by filtration, wash with cold ethanol and then diethyl ether.

-

Recrystallize the crude solid from ethanol to afford (rac)-Exatecan Intermediate 1.

-

Chiral Separation and Asymmetric Synthesis

To obtain this compound, the racemic mixture synthesized above can be subjected to chiral separation techniques. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating enantiomers.

Alternatively, asymmetric synthesis routes can be employed to directly obtain one enantiomer in excess. For the synthesis of the biologically active (S)-enantiomer, an asymmetric Michael addition is often utilized with a suitable chiral catalyst. Theoretically, the use of the opposite enantiomer of the chiral catalyst could lead to the formation of this compound.

Quantitative Data

The efficiency of a synthetic route is critical in drug development. The following table summarizes reported yields for the synthesis of the tricyclic lactone intermediate. It is important to note that data for the specific synthesis of the (R)-enantiomer is scarce in public literature.

| Step/Method | Intermediate Product | Reported Yield |

| Racemic Synthesis (Multi-step) | (rac)-Exatecan Intermediate 1 | ~30% overall |

| Asymmetric Michael Addition (for S-isomer) | (S)-Exatecan Intermediate 1 | High |

| Acid-Catalyzed Cyclization (for S-isomer) | (S)-Exatecan Intermediate 1 | 57% |

Logical Workflow for Stereoisomer Resolution

The decision-making process for obtaining a specific stereoisomer is crucial. The following diagram outlines a typical workflow.

A Technical Guide to (R)-Exatecan Intermediate 1: Synthesis, Precursor Role, and Mechanism of Action Context

For Researchers, Scientists, and Drug Development Professionals

Exatecan (B1662903) (DX-8951f) is a potent, semi-synthetic, and water-soluble analog of the natural product camptothecin, which functions as a topoisomerase I (TOP1) inhibitor and has demonstrated significant antineoplastic activity.[1][2] Its unique hexacyclic structure and enhanced potency have positioned it as a critical cytotoxic payload in the development of next-generation antibody-drug conjugates (ADCs), such as Trastuzumab Deruxtecan.[3][4][5] The synthesis of Exatecan is a complex, multi-step process, with (R)-Exatecan Intermediate 1 serving as a crucial precursor to the final hexacyclic core. This guide provides a comprehensive technical overview of this key intermediate, its synthesis, and its role in the context of Exatecan's mechanism of action.

While the exact proprietary designation "this compound" may vary, the core structure widely referenced in synthetic patents and literature is a substituted amino-tetralin derivative. For the purposes of this guide, we will focus on this key intermediate, often referred to as "EXA-aniline" or a related precursor, which undergoes condensation to form the final active molecule.[6][7]

Synthesis of Exatecan and the Role of the Key Intermediate

The synthesis of Exatecan is a convergent process where key heterocyclic intermediates are prepared separately before being condensed to form the final structure.[5] The formation of the key amino-tetralin intermediate ("EXA-aniline") is a critical sequence in this pathway.

Synthetic Workflow to this compound and Exatecan

The following diagram illustrates a representative synthetic pathway, highlighting the formation of the key intermediate and its subsequent conversion to Exatecan.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

The Genesis of a Topoisomerase I Inhibitor: A Technical Guide to the Discovery and Synthesis of Exatecan Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan (B1662903) (DX-8951f) is a potent, semi-synthetic, and water-soluble analog of the natural product camptothecin (B557342). As a powerful topoisomerase I inhibitor, it has become a critical component in the field of oncology, most notably as the cytotoxic payload in the antibody-drug conjugate (ADC) Trastuzumab deruxtecan. The complex molecular structure of Exatecan demands a sophisticated, multi-step synthetic approach, where the efficient preparation of key intermediates is crucial to the overall success of the synthesis. This technical guide delves into the historical development and discovery of the synthetic pathways leading to Exatecan, providing a detailed examination of its core intermediates. We will explore the experimental methodologies for their synthesis, present quantitative data for key reaction steps, and visualize the intricate chemical and biological pathways involved.

Historical Context: From a Chinese Tree to a Potent Anticancer Agent

The story of Exatecan begins with the discovery of camptothecin in 1966 by Monroe E. Wall and Mansukh C. Wani.[1] This pentacyclic quinoline (B57606) alkaloid was isolated from the bark of the Camptotheca acuminata tree, a plant used in traditional Chinese medicine.[1] While camptothecin demonstrated significant antitumor activity, its clinical development was hindered by poor water solubility and the instability of its lactone ring at physiological pH.[1] These limitations spurred decades of research into synthetic analogs with improved pharmacological properties.[1] This extensive structure-activity relationship (SAR) work ultimately led to the development of Exatecan, a second-generation topoisomerase I inhibitor with enhanced water solubility and potent, targeted activity against cancer cells.[1]

Synthetic Strategy: A Convergent Approach

The total synthesis of Exatecan is most efficiently achieved through a convergent strategy.[2] This approach involves the separate synthesis of two key complex intermediates, which are then coupled in a later step to form the hexacyclic core of the final molecule. The two primary building blocks are:

-

A substituted aminotetralone derivative (the "A-ring" precursor).

-

A chiral tricyclic pyrano-indolizine derivative (the "CDE-ring" precursor), commonly referred to as "EXA-trione".

This method allows for greater flexibility and efficiency, as the individual intermediates can be prepared and purified independently before the crucial coupling reaction.

Synthesis of Key Intermediates

Synthesis of the Aminotetralone Core

A common route to the aminotetralone intermediate begins with the Friedel-Crafts acylation of 2-fluorotoluene.

Reaction: 2-Fluorotoluene (I) is acylated with succinic anhydride (B1165640) (II) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid (III).[2]

Experimental Protocol:

-

A suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath.

-

Succinic anhydride is added to the cooled suspension.

-

2-Fluorotoluene is then added dropwise to the reaction mixture, maintaining a low temperature.

-

The mixture is stirred and allowed to warm to room temperature.

-

Upon completion, the reaction is carefully quenched with ice-water.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization.

The synthesis proceeds through a series of transformations including reduction, esterification, nitration, and intramolecular cyclization to form the tetralone ring system.[3] Further steps involving reduction of the nitro group and other functionalities, followed by protection and deprotection steps, lead to the desired aminotetralone intermediate, referred to as "EXA-aniline".[4]

Synthesis of the Chiral Tricyclic Lactone (EXA-trione)

The synthesis of the enantiomerically pure (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione) is a critical part of the overall synthesis, as the stereochemistry at this position is essential for the biological activity of Exatecan.

Experimental Protocol:

A reported synthesis of the chiral tricyclic lactone involves the acid-catalyzed cyclization of a precursor molecule.[5]

-

A solution of the precursor, a suitable (S)-4-ethyl-3,4-dihydroxy-3,4-dihydro-2H-pyran-2-one derivative, is prepared in dichloromethane (B109758).[5][6]

-

An aqueous solution of 2M sulfuric acid is added to the dichloromethane solution.[5]

-

The biphasic mixture is stirred vigorously at room temperature for approximately 2 hours.[5]

-

The organic layer is separated, washed with saturated brine, and dried over anhydrous sodium sulfate.[5]

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent such as isopropanol (B130326) to yield the pure (S)-tricyclic lactone.[5]

Assembly of the Exatecan Core and Final Steps

The final stages of the Exatecan synthesis involve the condensation of the two key intermediates.

Experimental Protocol:

-

The aminotetralone intermediate ("EXA-aniline") and the chiral tricyclic lactone ("EXA-trione") are heated in a mixture of toluene (B28343) and o-cresol.[4]

-

Pyridinium p-toluenesulfonate (PPTS) is used as an acid catalyst for the condensation reaction.[4]

-

The reaction is carried out at an elevated temperature (90-130 °C) for an extended period (typically 16 hours or longer).[4]

-

The resulting coupled product, which may have protecting groups, is then deprotected.

-

Finally, the free base of Exatecan is treated with methanesulfonic acid to form the more stable and water-soluble mesylate salt.[4] The diastereomers are then separated, often by fractional crystallization.[2]

Quantitative Data on Key Intermediates

The efficiency of a multi-step synthesis is critically evaluated by the yields and purity of its intermediates. The following table summarizes available quantitative data for key intermediates in the synthesis of Exatecan.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield | Reported Purity | Reference(s) |

| 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid | C₁₁H₁₁FO₃ | 210.20 | - | - | [2] |

| (rac)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | C₁₃H₁₃NO₅ | 263.25 | - | ≥98.0% (NMR) | [5] |

| (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione) | C₁₃H₁₃NO₅ | 263.25 | 57% | - | [1] |

Note: Detailed yield and purity data for every intermediate are often proprietary and not publicly available. The data presented is based on available scientific literature and patents.

Mechanism of Action: A Molecular Trap

Exatecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme essential for relieving the torsional stress in DNA that occurs during replication and transcription.[2]

Caption: Convergent synthetic workflow for Exatecan Mesylate.

dot

Caption: Cellular response workflow following Exatecan treatment.

Conclusion

The development of Exatecan represents a significant advancement in the field of oncology, born from decades of research aimed at overcoming the limitations of the natural product camptothecin. The convergent synthetic strategy, which relies on the efficient and high-purity synthesis of key intermediates like the aminonaphthalene core and the chiral tricyclic lactone, has been instrumental in making this potent therapeutic agent accessible. Understanding the detailed synthetic pathways and the intricate mechanism of action is crucial for the ongoing development of novel Exatecan-based therapies, including next-generation antibody-drug conjugates, which hold great promise for the future of targeted cancer treatment.

References

- 1. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to (R)-Exatecan Intermediate 1 (CAS No. 110351-91-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Exatecan Intermediate 1, a crucial building block in the synthesis of Exatecan, a potent topoisomerase I inhibitor. This document details the chemical and physical properties, a representative synthetic protocol, and its pivotal role in the construction of the final active pharmaceutical ingredient.

Core Data Presentation

This compound, systematically named (R)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a key chiral intermediate.[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 110351-91-2 | [1] |

| Molecular Formula | C₁₃H₁₃NO₅ | [1] |

| Molecular Weight | 263.25 g/mol | [2] |

| Appearance | Light yellow to light brown solid | [1] |

| Melting Point | 169-170 °C | [1][3] |

| Boiling Point (Predicted) | 666.6 ± 55.0 °C | [1][3] |

| Density (Predicted) | 1.50 ± 0.1 g/cm³ | [1][3] |

| Purity (by ¹H NMR) | ≥98.0% | [4] |

| pKa (Predicted) | 11.20 ± 0.20 | [1] |

Spectroscopic Data Summary:

While detailed spectral data is not extensively published, the following provides an overview of expected and confirmed spectroscopic characteristics.

| Spectroscopic Data | Description | Reference(s) |

| ¹H NMR | A Certificate of Analysis has confirmed that the ¹H NMR spectrum is consistent with the expected chemical structure. | [4] |

| Infrared (IR) | Expected characteristic peaks for hydroxyl (O-H), carbonyl (C=O) of the lactone and ketone, and C-O ether linkages are anticipated based on the structure. | [4] |

| Mass Spectrometry (MS) | Expected [M+H]⁺ m/z: 264.08 | [4] |

Synthesis of this compound: A Representative Protocol

The synthesis of the chiral tricyclic lactone intermediate of Exatecan is a critical step. The following protocol is based on the synthesis of its (S)-enantiomer and is illustrative of the general methodology.[4][5]

Objective: To synthesize the key chiral lactone intermediate of Exatecan.

Materials:

-

A suitably substituted indolizine (B1195054) derivative (precursor)

-

2M Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated brine

-

Anhydrous sodium sulfate

Experimental Procedure:

-

Reaction Setup: A solution of the precursor indolizine derivative (1.0 equivalent) is prepared in dichloromethane.

-

Acid-Catalyzed Cyclization: 2M Sulfuric acid is added to the solution. The mixture is stirred at room temperature, and the reaction progress is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4][6]

-

Work-up: Upon completion, the organic layer is separated. It is then washed sequentially with a saturated sodium bicarbonate solution and brine. The organic layer is subsequently dried over anhydrous sodium sulfate.[4][6]

-

Isolation of Crude Product: The dichloromethane is removed under reduced pressure to yield the crude product.

-

Purification by Recrystallization: The crude product is recrystallized from isopropanol to afford the purified this compound.[4][6]

Role in Exatecan Synthesis and Mechanism of Action

This compound is a pivotal component in the convergent synthesis of Exatecan. This synthetic strategy involves the preparation of two key fragments which are then combined.

Caption: Convergent synthesis pathway to Exatecan.

Exatecan functions as a potent topoisomerase I inhibitor, a crucial enzyme in DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, Exatecan leads to DNA damage and ultimately induces apoptosis in cancer cells.[3][7]

Caption: Signaling pathway of Exatecan-induced apoptosis.

References

- 1. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]

- 2. 4-Ethyl-7,8-Dihydro-4-Hydroxy-1H-Pyrano[3,4-F]Indolizine-3,6,10(4H)-Trione [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Molecular weight and formula of (R)-Exatecan Intermediate 1

An In-depth Technical Guide to (R)-Exatecan Intermediate 1

This guide provides detailed information on the molecular properties, synthesis, and role of this compound, a key building block in the synthesis of Exatecan (B1662903), a potent topoisomerase I inhibitor used in cancer therapy.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Profile

This compound, also referred to as (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a crucial precursor for the camptothecin (B557342) analog, Exatecan.[1][3] Its physicochemical properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₃H₁₃NO₅ | [4][5][6] |

| Molecular Weight | 263.25 g/mol | [4][5][6] |

| CAS Number | 110351-91-2 | [2] |

| Appearance | Off-white to yellow solid | [4] |

Role in Exatecan Synthesis

This compound is a tricyclic lactone that forms a core component of the hexacyclic structure of Exatecan.[1] Exatecan and its derivatives are utilized as cytotoxic payloads in antibody-drug conjugates (ADCs), which allows for targeted delivery to cancer cells.[1][7] The synthesis of Exatecan typically involves the condensation of this intermediate with another key fragment, often referred to as "EXA-aniline," followed by further chemical modifications.[8]

Synthetic Methodologies

The synthesis of the racemic form, (rac)-Exatecan Intermediate 1, has been approached through various routes. Two notable pathways are highlighted below, providing a strategic overview for process development.

Route 1: The Citrazinic Acid Pathway

This pathway commences with the readily available and economical starting material, citrazinic acid.[1] The synthesis involves a multi-step process that includes:

-

Chlorination: Conversion of citrazinic acid to 2,6-dichloro-isonicotinic acid.[1]

-

Esterification and Ortho-directed Metalation: These steps are followed by a Wittig reaction to build the carbon skeleton.[1]

-

Dihydroxylation and Cyclization: A racemic dihydroxylation, often using reagents like osmium tetroxide, produces a diol which is then cyclized to yield the final tricyclic lactone intermediate.[1]

Route 2: The 6-Chloro-2-methoxynicotinic Acid Pathway

A more recent approach designed for the racemic synthesis involves the following key transformations:

-

Nucleophilic Addition: The starting material, 6-chloro-2-methoxynicotinic acid, undergoes a nucleophilic addition with 1-(tert-butyldimethylsilyloxy)butan-2-one.[1]

-

Selective Protection: The resulting intermediate is protected using an acetal (B89532) and a benzyl (B1604629) group.[1]

-

Oxidation, Deprotection, and Cyclization: The synthesis concludes with an oxidation step, followed by deprotection and a final cyclization reaction mediated by methanesulfonic acid (MsOH) to afford (rac)-Exatecan Intermediate 1.[1] This route is reported to have an overall yield of 31.23% over 5 steps.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of (rac)-Exatecan Intermediate 1, comparing the two pathways described.

Caption: Comparative workflow of two synthetic routes to (rac)-Exatecan Intermediate 1.

The subsequent step in the synthesis of Exatecan involves the condensation of this intermediate with a substituted aniline (B41778) derivative. The diagram below outlines this key convergent step.

Caption: Convergent synthesis of Exatecan Mesylate from this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Exatecan Intermediate 1-d5 (Exatecan Intermediate-d5) | Isotope-Labeled Compounds | 1346617-23-9 | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (rac)-Exatecan Intermediate 1 | Topoisomerase I inhibitor | TargetMol [targetmol.com]

- 6. chemscene.com [chemscene.com]

- 7. benchchem.com [benchchem.com]

- 8. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

The Crucial Role of Stereochemistry in the Synthesis and Activity of Exatecan and Its Intermediates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951) is a potent, semi-synthetic, water-soluble analog of the natural product camptothecin. As a topoisomerase I inhibitor, it has emerged as a critical component in oncology, most notably as the cytotoxic payload in the highly successful antibody-drug conjugate (ADC), Trastuzumab deruxtecan. The complex hexacyclic structure of Exatecan possesses two critical stereocenters that are paramount to its biological activity. This technical guide provides a comprehensive overview of the stereochemistry of Exatecan and its synthetic intermediates, detailing the synthetic strategies to control these chiral centers, methods for their analysis, and the profound impact of stereoisomerism on the drug's mechanism of action.

The Significance of Stereochemistry in Exatecan's Biological Activity

The therapeutic efficacy of Exatecan is intrinsically linked to its specific stereoconfiguration. The molecule has two chiral centers, at the C1 and C9 positions of the hexacyclic core, corresponding to the (1S, 9S) configuration in the active isomer.[1]

The (S)-configuration at the C9 position (within the lactone ring) is absolutely crucial for the topoisomerase I inhibitory activity.[2] This stereocenter corresponds to the C20 position in the parent compound, camptothecin. The unnatural (R)-isomer at this position often exhibits cytotoxicity but lacks the desired antineoplastic effects.[2] The presence of even minor amounts of the undesired enantiomer can significantly impact the drug's efficacy and safety profile.[2]

Stereoselective Synthesis of Key Exatecan Intermediates

The synthesis of enantiomerically pure Exatecan relies on a convergent approach, where two key chiral intermediates are synthesized separately and then coupled. The primary challenge lies in the stereoselective synthesis of these building blocks: the chiral tricyclic lactone and the functionalized aminonaphthalene core.

Asymmetric Synthesis of the (4S)-Tricyclic Lactone Intermediate

The key chiral intermediate is the (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. Several strategies have been developed to synthesize this intermediate with high enantiomeric excess.

One common approach involves an asymmetric Michael addition.[2] Organocatalysis has also proven to be a powerful tool. For instance, a guanidine-urea bifunctional organocatalyst has been used for the asymmetric α-hydroxylation of a lactone with a vinylogous pyridone structure to yield a key precursor to the tricyclic lactone.[3] Another approach utilizes a novel spiropyrrolidine amide (SPA) derived triazolium bromide organo-cation catalyst for a highly enantioselective oxidation.[4]

Quantitative Data on the Synthesis of the Chiral Tricyclic Lactone:

| Method | Catalyst/Reagent | Yield | Enantiomeric Excess (e.e.) | Reference |

| Asymmetric α-hydroxylation | Guanidine-urea bifunctional organocatalyst | Not Specified | Not Specified | [3] |

| Organo-cation catalyzed enantioselective α-hydroxylation | Spiropyrrolidine amide (SPA) derived triazolium bromide | Not Specified | High | [4] |

| Recrystallization from isopropanol (B130326) | 2M Sulfuric Acid | 57% | Optically Pure ([α]D15 +115.6°) | [5] |

Synthesis of the Aminonaphthalene Intermediate and Diastereoselective Control

The synthesis of the aminonaphthalene core can be achieved through a multi-step sequence often starting from 3-fluoro-4-methylaniline. A key challenge in the later stages of the total synthesis is controlling the diastereoselectivity during the formation of the second stereocenter. This is often addressed through diastereoselective reduction of a ketone precursor. Chelation-controlled reductions, for example using Lewis acids like titanium tetrachloride (TiCl₄) in conjunction with a hydride source, can force the substrate into a rigid cyclic intermediate, leading to high diastereoselectivity.[6] The choice of reducing agent is also critical, with bulkier reagents like L-Selectride® often providing higher selectivity.[6]

Experimental Protocols

Protocol 1: Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

This protocol is adapted from a reported synthesis of the S-tricyclic lactone.[5]

Materials:

-

Compound (Formula 4 in the cited reference)

-

2M Sulfuric acid

-

Saturated brine

-

Isopropanol

Procedure:

-

Stir a mixture of 4.3 g (100 mmol) of the starting compound, 200 ml of dichloromethane, and 200 ml of 2M sulfuric acid at room temperature for 2 hours.

-

Separate the organic layer.

-

Wash the organic layer with saturated brine.

-

Dry the organic layer and recover the dichloromethane to dryness.

-

Recrystallize the crude product from isopropanol to obtain the S-tricyclic lactone.

Expected Yield: 1.5 g (57%) Physical Properties: mp 172-174°C, [α]D15 +115.6° (c=0.5, chloroform)

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general guideline for the chiral separation of Exatecan intermediates.[2]

Materials:

-

Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

-

HPLC system with a UV detector

-

Mobile phase (e.g., a mixture of hexane (B92381) and isopropanol)

-

Sample of the chiral intermediate dissolved in a suitable solvent

Procedure:

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject a sample of the racemic mixture first to confirm the separation of the two enantiomers and determine their retention times. The peak areas should be approximately 50:50.

-

Inject the test sample under the same conditions.

-

Integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualization of Key Processes

Synthetic Workflow

The convergent synthesis of Exatecan involves the preparation of two key intermediates, the chiral tricyclic lactone and the aminonaphthalene core, which are then coupled.

Mechanism of Action and Downstream Signaling

Exatecan functions by inhibiting topoisomerase I, leading to DNA damage and ultimately apoptosis.

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. Asymmetric α-hydroxylation of a lactone with vinylogous pyridone by using a guanidine-urea bifunctional organocatalyst: catalytic enantioselective synthesis of a key intermediate for (20S)-camptothecin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organo-cation catalyzed enantioselective α-hydroxylation of pyridinone-fused lactones: asymmetric synthesis of SN-38 and irinotecan - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

A Deep Dive into (rac)-Exatecan Intermediate 1 and its (R)-Enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of (rac)-Exatecan Intermediate 1 and its corresponding (R)-enantiomer, crucial components in the synthesis of the potent topoisomerase I inhibitor, Exatecan. Exatecan is a key payload in several antibody-drug conjugates (ADCs) used in targeted cancer therapy. The stereochemistry of Exatecan and its precursors is critical to its therapeutic efficacy, making a thorough understanding of these intermediates essential for drug development and manufacturing.

Exatecan Intermediate 1, systematically named (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a tricyclic lactone that serves as a pivotal building block. The racemic mixture contains both the biologically active (S)-enantiomer and the less active (R)-enantiomer. The presence of the undesired (R)-isomer can impact the efficacy and safety profile of the final drug, necessitating either a stereoselective synthesis of the (S)-enantiomer or the separation of the racemic mixture.[1]

This guide will delve into the synthesis of the racemic intermediate, methods for the separation of its enantiomers, and a comparative analysis of their properties based on available data.

Physicochemical and Spectroscopic Data

A direct comparative analysis of the physicochemical and spectroscopic data for (rac)-Exatecan Intermediate 1 and the isolated (R)-Exatecan Intermediate 1 is not extensively available in the public domain, primarily due to the focus on the therapeutically relevant (S)-enantiomer. However, the data for the racemic mixture provides a baseline for understanding the properties of both enantiomers.

| Property | (rac)-Exatecan Intermediate 1 | This compound |

| Systematic Name | (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | (R)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione |

| Molecular Formula | C₁₃H₁₃NO₅[2] | C₁₃H₁₃NO₅ |

| Molecular Weight | 263.25 g/mol [2] | 263.25 g/mol |

| Appearance | White to off-white solid | Data not available |

| Purity (by NMR) | ≥98.0%[2] | Data not available |

| ¹H NMR | Spectrum consistent with structure[2] | Expected to be identical to the racemic and (S)-enantiomer spectra |

| IR Spectroscopy | Characteristic peaks for O-H, C=O (lactone and ketone), and C-O ether linkages are expected.[2] | Expected to be identical to the racemic and (S)-enantiomer spectra |

| Mass Spectrometry | Expected [M+H]⁺ m/z: 264.08[2] | Expected [M+H]⁺ m/z: 264.08 |

Synthesis of (rac)-Exatecan Intermediate 1

The synthesis of (rac)-Exatecan Intermediate 1 can be achieved through various routes. A common approach involves the acid-catalyzed intramolecular cyclization of a suitable precursor.

Experimental Protocol: Acid-Catalyzed Cyclization

This protocol describes a common method for the synthesis of (rac)-Exatecan Intermediate 1.

Materials:

-

Precursor indolizine (B1195054) derivative

-

2M Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663)

-

Isopropanol

Procedure:

-

Dissolve the precursor, a suitably substituted indolizine derivative (1.0 eq), in dichloromethane (DCM).

-

Slowly add a solution of 2M sulfuric acid (excess) to the reaction mixture with constant stirring at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]

-

Upon completion, separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from isopropanol.[3]

Chiral Separation of (rac)-Exatecan Intermediate 1

To obtain the individual (R)- and (S)-enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method. This technique allows for both analytical quantification of enantiomeric excess and preparative isolation of each enantiomer.

Experimental Protocol: Analytical Chiral HPLC

This protocol provides a starting point for the analytical separation of (rac)-Exatecan Intermediate 1 enantiomers.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H)

-

Mobile Phase: n-Hexane/Isopropanol (IPA) mixture (e.g., 80:20 v/v)

-

Sample: (rac)-Exatecan Intermediate 1 dissolved in mobile phase (1 mg/mL)

Procedure:

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject a sample of the racemic mixture to determine the retention times of the two enantiomers.

-

Inject the test sample under the same conditions.

-

Integrate the peak areas for each enantiomer to determine the enantiomeric excess (% ee).[1]

The Role and Significance of the (R)-Enantiomer

In the context of Exatecan synthesis, the (R)-enantiomer of Intermediate 1 is considered the "unnatural" isomer. The biological activity of camptothecin (B557342) analogues, including Exatecan, is highly dependent on the (S)-configuration at the stereocenter corresponding to the C4 position of this intermediate. The (R)-isomer is known to exhibit significantly lower or no topoisomerase I inhibitory activity.[1] Consequently, its presence in the final drug product is considered an impurity that can reduce the overall efficacy.

While there is limited specific biological data available for this compound itself, the established structure-activity relationships for this class of compounds strongly indicate its lack of desired therapeutic effect. Therefore, the primary focus in drug development is to either synthesize the (S)-enantiomer directly through asymmetric synthesis or to efficiently remove the (R)-enantiomer from the racemic mixture.

Conclusion

(rac)-Exatecan Intermediate 1 is a critical precursor in the synthesis of Exatecan. While the racemic mixture can be synthesized through established methods, the therapeutic benefit is derived solely from the (S)-enantiomer. The (R)-enantiomer, being the biologically inactive isomer, must be controlled and minimized in the final active pharmaceutical ingredient. Chiral HPLC provides a robust and scalable method for the separation and analysis of these enantiomers, ensuring the production of high-purity (S)-Exatecan Intermediate 1 for subsequent steps in the synthesis of Exatecan-based therapeutics. Further research into the enantioselective synthesis of the (S)-intermediate is a key area of focus for optimizing the manufacturing process of this important class of anticancer agents.

References

Commercial Availability and Synthesis of (R)-Exatecan Intermediate 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and biological context of (R)-Exatecan Intermediate 1, a key building block in the production of Exatecan, a potent topoisomerase I inhibitor used in oncology research and as a payload in antibody-drug conjugates (ADCs).

Commercial Availability

This compound, systematically named (4R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is readily available from various chemical suppliers catering to the research and development sector. The compound is typically offered in various purities and quantities to suit diverse experimental needs. Below is a summary of representative commercial sources and product specifications.

| Supplier | CAS Number | Purity | Available Quantities | Solubility |

| MedChemExpress | 110351-91-2 | 99.95% | 25 mg, 50 mg, 100 mg, 250 mg, 1 g | DMSO: 100 mg/mL (379.87 mM)[1] |

| ChemScene | 110351-94-5 (racemic) | ≥98% | Custom Quantities | Not specified |

| TargetMol | 110351-91-2 | Not specified | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | DMSO: 80 mg/mL (303.89 mM) (for racemic)[2] |

Note: The CAS number 110351-91-2 specifically corresponds to the (R)-enantiomer, while 110351-94-5 is often used for the racemic mixture.[3][4] Researchers should verify the stereochemistry with the supplier before purchase. The compound is typically stored at 4°C under nitrogen, away from moisture.[1]

Synthetic Methodologies

The synthesis of this compound is a multi-step process that often involves an asymmetric synthesis to establish the chiral center. While specific proprietary methods may vary between manufacturers, the scientific literature outlines several viable synthetic routes. A common strategy involves the construction of the tricyclic lactone core. Below is a representative, generalized experimental protocol based on the synthesis of the analogous (S)-enantiomer.

Representative Experimental Protocol: Asymmetric Synthesis of the Tricyclic Lactone Intermediate

This protocol outlines a potential pathway for synthesizing the chiral tricyclic lactone, a critical component of Exatecan.

Objective: To synthesize the key chiral lactone intermediate via an asymmetric Michael addition.

Starting Materials:

-

A suitable pyridone precursor

-

An α,β-unsaturated ester

-

Chiral phase-transfer catalyst

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

2M Sulfuric acid

-

Saturated brine

Procedure:

-

Michael Addition: A mixture of the pyridone precursor, the α,β-unsaturated ester, and the chiral catalyst is prepared in toluene. Potassium carbonate is added to the mixture. The reaction is stirred at room temperature for approximately 2 hours.

-

Work-up and Purification: The organic layer is separated, washed with saturated brine, and dried. The solvent is then removed under reduced pressure.

-

Cyclization and Hydrolysis: The crude product from the previous step is dissolved in dichloromethane. 2M sulfuric acid is added, and the mixture is stirred at room temperature for 2 hours.

-

Final Isolation: The organic layer is separated, washed with saturated brine, and dried. The dichloromethane is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude product is recrystallized from isopropanol to afford the purified tricyclic lactone.

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, is crucial for achieving high yield and enantiomeric purity.

Signaling Pathway of Exatecan

Exatecan exerts its potent anticancer effects by inhibiting DNA topoisomerase I (TOP1), an essential enzyme for relieving torsional stress in DNA during replication and transcription.[3][5] The mechanism of action involves the stabilization of the TOP1-DNA cleavage complex (TOP1cc).[5]

The following diagram illustrates the signaling pathway of Exatecan-induced cell death.

Experimental Workflow

The general workflow for the synthesis and analysis of this compound involves several key stages, from starting material selection to final product characterization.

Quantitative Data Summary

The following table summarizes key quantitative data related to Exatecan and its intermediates, providing a basis for experimental design and evaluation.

| Parameter | Value | Compound | Context | Reference |

| IC₅₀ (Topoisomerase I Inhibition) | 2.2 µM (0.975 µg/mL) | Exatecan | Inhibition of DNA topoisomerase I | [6] |

| Purity (Commercial) | ≥98% to 99.95% | This compound | Commercially available batches | [4][7] |

| Solubility in DMSO | 100 mg/mL | This compound | In vitro experimental preparation | [1] |

| Molecular Formula | C₁₃H₁₃NO₅ | This compound | Chemical composition | [1] |

| Molecular Weight | 263.25 g/mol | This compound | Physical property | [1] |

This technical guide provides a foundational understanding of the commercial landscape and synthetic approaches for this compound. Researchers are encouraged to consult the cited literature and supplier documentation for more detailed information to support their specific research and development needs.

References

Methodological & Application

Application Notes and Protocols for the Chiral Synthesis of (R)-Exatecan Intermediate 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan is a potent, water-soluble derivative of camptothecin (B557342), which functions as a topoisomerase I inhibitor and is utilized in oncology research, particularly in the development of antibody-drug conjugates (ADCs).[1][2] The biological activity of Exatecan and its analogues is highly dependent on its stereochemistry.[3] The synthesis of enantiomerically pure Exatecan requires the use of chiral intermediates.[3] This document provides detailed protocols for the asymmetric synthesis and analysis of (R)-Exatecan Intermediate 1, a key precursor in the synthesis of the (R)-enantiomer of Exatecan and related compounds. The IUPAC name for this intermediate is (R)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione. While the (S)-configuration at the corresponding C20 position is essential for the topoisomerase I inhibitory activity of camptothecin analogues, the synthesis of the (R)-isomer is crucial for research, development of specific derivatives, and for use in certain ADCs.[1][4]

Asymmetric Synthesis Strategy: Michael Addition

A common and effective method for establishing the chiral center in Exatecan intermediates is through an asymmetric Michael addition. This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated ester, guided by a chiral catalyst to control the stereochemical outcome.[4] The primary challenges in this synthesis include achieving high optical purity (enantiomeric excess, e.e.%), selecting an appropriate chiral catalyst, and optimizing reaction conditions to minimize the formation of the undesired enantiomer.[4]

Data Presentation

The efficiency of the chiral synthesis is evaluated by the chemical yield and the enantiomeric excess of the product. The following table summarizes representative quantitative data for the asymmetric synthesis of a chiral Exatecan lactone intermediate.

| Parameter | Reported Value | Method of Analysis |

| Yield | 85-95% | Gravimetric |

| Enantiomeric Excess (e.e.) | >98% | Chiral HPLC |

| Chemical Purity | >99% | HPLC, NMR |

Note: The data presented in this table is representative of typical outcomes for this type of asymmetric synthesis and serves as a target for process development.

Experimental Protocols

This protocol outlines the synthesis of the key chiral lactone intermediate using a chiral phase-transfer catalyst.

Materials:

-

A suitable pyridone precursor

-

An α,β-unsaturated ester

-

Chiral phase-transfer catalyst (e.g., a chiral quaternary ammonium (B1175870) salt)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Saturated brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the pyridone precursor, the α,β-unsaturated ester, and the chiral catalyst in toluene.[4]

-

Add anhydrous potassium carbonate to the mixture.[4]

-

Stir the reaction mixture vigorously at room temperature for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated brine solution.[4]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]

-

Purify the crude product by column chromatography or recrystallization to yield the pure this compound.

This protocol provides a method for accurately quantifying the enantiomeric ratio of the synthesized intermediate.

Materials:

-

Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

-

HPLC system equipped with a UV detector

-

Mobile phase: A mixture of hexane (B92381) and isopropanol (e.g., 90:10 v/v)[5]

-

Sample of the synthesized this compound dissolved in a suitable solvent (e.g., mobile phase) to a concentration of approximately 1 mg/mL.[3]

-

A racemic standard of the Exatecan intermediate for method development and peak identification.

Procedure:

-

System Equilibration: Equilibrate the chiral HPLC column with the prepared mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the UV detector.[4][5]

-

Racemic Standard Injection: Inject a sample of the racemic mixture to confirm the separation of the two enantiomers and to determine their respective retention times. The peak areas for the racemic standard should be approximately equal (50:50).[4]

-

Sample Injection: Inject the filtered sample solution of the synthesized this compound under the identical HPLC conditions.[3][4]

-

Data Analysis:

-

Integrate the peak areas for each enantiomer in the chromatogram.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer ((R)-isomer) and Area₂ is the peak area of the minor enantiomer ((S)-isomer).[3]

-

A resolution of ≥ 1.5 between the two enantiomeric peaks is desired for accurate quantification.[3]

-

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting guide for the synthesis.

Caption: General workflow for the asymmetric synthesis of this compound.

Caption: Decision workflow for troubleshooting low stereoselectivity in the synthesis.

References

Application Notes and Protocols: Asymmetric Synthesis of the Key Lactone Intermediate of Exatecan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951) is a potent topoisomerase I inhibitor and a key component in antibody-drug conjugates (ADCs). A crucial structural element for its biological activity is the chiral lactone core, specifically the (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione intermediate. The stereochemistry at the C4 position is paramount, with the (S)-enantiomer exhibiting the desired pharmacological effect, while the (R)-enantiomer is often associated with undesirable cytotoxicity. This document provides detailed application notes and protocols for a robust and highly enantioselective synthesis of this key lactone intermediate.

Synthetic Strategy Overview

The presented asymmetric synthesis employs a practical and efficient strategy commencing from the readily available starting material, citrazinic acid. The synthetic route relies on a key enzymatic resolution step to establish the critical stereocenter with high fidelity. The overall workflow can be summarized as follows:

-

Preparation of a Substituted Pyridine (B92270) Precursor: Conversion of citrazinic acid to a 2,3,4,6-substituted pyridine derivative.

-

Carbon Chain Elongation and Diol Formation: Introduction of the ethyl group and formation of a diol intermediate via a Wittig reaction followed by racemic osmylation.

-

Enzymatic Kinetic Resolution: Lipase-catalyzed resolution of the racemic diol to selectively isolate the desired (S)-enantiomer with high enantiomeric excess.

-

Oxidation and Deprotection: Conversion of the resolved diol to a pyridone intermediate.

-

Final Cyclization: Acid-mediated cyclization to furnish the target (S)-tricyclic lactone intermediate.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the asymmetric synthesis of the Exatecan lactone intermediate.

Table 1: Yields of Key Intermediates

| Step No. | Reaction/Transformation | Starting Material | Product | Reported Yield (%) |

| 1 | Synthesis of Pyridone Intermediate | Resolved (S)-Diol | Pyridone Intermediate | High-yielding (specific % not detailed in literature) |

| 2 | Final Cyclization | Pyridone Intermediate | (S)-Tricyclic Lactone | 57%[1] |

Table 2: Enantiomeric Excess (e.e.) at Key Stages

| Step | Intermediate | Method of Determination | Reported Enantiomeric Excess (e.e.) (%) |